2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide
Description
This compound is a benzothiadiazine derivative featuring a 4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl moiety linked via a thioether bridge to an N-(3-chloro-2-methylphenyl)acetamide group. Its IUPAC name and synonyms are well-documented, with the CAS registry number 893790-22-2 .
Properties
IUPAC Name |
2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S2/c1-3-4-12-24-17-10-5-6-11-18(17)29(26,27)23-20(24)28-13-19(25)22-16-9-7-8-15(21)14(16)2/h5-11H,3-4,12-13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STATXKLSOULCKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=C(C(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide typically involves multiple steps. The initial step often includes the formation of the benzo[e][1,2,4]thiadiazine ring system, followed by the introduction of the butyl group and the dioxido functionality. The final step involves the acylation of the thiadiazine derivative with 3-chloro-2-methylphenylacetyl chloride under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the acetamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines
Scientific Research Applications
2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: It might be used in the development of new industrial chemicals, such as surfactants, lubricants, or polymers.
Mechanism of Action
The mechanism of action of 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application being studied.
Comparison with Similar Compounds
Antidiabetic Benzothiazin Derivatives
The compound 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl)-N-(2-bromophenyl)acetamide () shares the 1,1-dioxido-benzothiazine core but differs in substituents: a 4-hydroxy group and a 2-bromophenyl acetamide. This analog demonstrated antidiabetic activity, highlighting the role of the sulfone group and arylacetamide in modulating biological targets like glucose metabolism enzymes . In contrast, the target compound’s 4-butyl and 3-chloro-2-methylphenyl groups may enhance membrane permeability or receptor selectivity.
Chlorophenyl-Substituted Derivatives
2-(6-Chloro-1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(3-(methylthio)phenyl)acetamide () replaces the butyl group with a phenyl and introduces a methylthio substituent on the acetamide’s aryl ring. The methylthio group’s electron-donating properties could alter metabolic stability compared to the target compound’s chloro-methyl group, which is more electronegative .
Acetamide-Linked Heterocycles
Benzothiazole Derivatives
N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) () features a benzothiazole instead of benzothiadiazine. BZ-IV’s piperazine side chain improves water solubility, whereas the target compound’s butyl group prioritizes lipophilicity. BZ-IV showed anticancer activity, suggesting that the acetamide-heterocycle linkage is critical for cytotoxicity, though the benzothiadiazine core may offer distinct redox or binding properties .
Thiazol-2-yl Acetamides
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () lacks the benzothiadiazine ring but shares the acetamide-thioether architecture. Its dichlorophenyl group and thiazole ring facilitate hydrogen bonding (N–H⋯N interactions) and metal coordination, which are absent in the target compound due to its sulfone group. This structural difference may influence pharmacokinetics, such as plasma protein binding .
Sulfur-Containing Moieties in Drug Design
Thiadiazole-Oxadiazole Hybrids
Compounds like N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetamide () combine thiadiazole and oxadiazole rings. The dual sulfur-containing heterocycles enhance π-π stacking and metabolic resistance compared to the target compound’s single benzothiadiazine ring. However, the increased molecular rigidity may reduce bioavailability .
Triazole-Thioacetamide Derivatives
N-(3-Chloro-4-methoxyphenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide () replaces benzothiadiazine with a triazole ring.
Structural and Functional Analysis
Substituent Effects on Bioactivity
Biological Activity
The compound 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide , identified by its CAS number 892362-66-2 , is a member of the thiadiazine family. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound suggest diverse pharmacological properties, including antimicrobial and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 445.6 g/mol . The structure includes a benzo[e][1,2,4]thiadiazine core, which is known for its various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H27N3O3S2 |
| Molecular Weight | 445.6 g/mol |
| CAS Number | 892362-66-2 |
The biological activity of this compound is likely attributed to its interaction with specific enzymes or receptors involved in metabolic pathways. Research indicates that compounds with similar structures may inhibit key enzymes associated with various diseases. The presence of the thiadiazine ring enhances its potential as an antimicrobial agent and may facilitate anti-inflammatory responses.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiadiazine derivatives. For instance, derivatives containing the thiadiazine moiety have demonstrated significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of halogens on the phenyl ring has been shown to enhance antibacterial efficacy.
In a comparative study:
- Compounds with halogen substituents exhibited increased antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Minimum inhibitory concentrations (MICs) were reported as low as 32–42 μg/mL , indicating potent antimicrobial effects compared to standard antibiotics like fluconazole .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound may be linked to its ability to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). Research suggests that similar compounds can reduce inflammation markers in vitro and in vivo models.
Case Studies
Several case studies have explored the biological effects of compounds similar to This compound :
- Study on Antimicrobial Efficacy : A study evaluated a series of thiadiazole derivatives for their antimicrobial activity against Candida albicans and Aspergillus niger. Results indicated that specific substitutions on the phenyl ring significantly enhanced antifungal activity .
- Anti-inflammatory Assessment : Another research focused on the anti-inflammatory effects of related thiadiazine compounds in animal models. The results showed a reduction in paw edema and inflammatory cytokines upon administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
